Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate
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Overview
Description
Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a quinazoline core with a thioacetate group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents under controlled conditions.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using m-tolyl chloride and a Lewis acid catalyst.
Thioacetate Formation: The thioacetate group is introduced by reacting the intermediate compound with methyl thioacetate in the presence of a base, such as sodium hydride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinazoline derivatives.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Hydrolysis using aqueous sodium hydroxide, followed by reaction with amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Carboxylic acids, amides, esters.
Scientific Research Applications
Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The thioacetate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its binding to specific proteins and altering their function, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 2-phenylquinazoline and 2-methylquinazoline share the quinazoline core structure but differ in their substituents.
Thioacetate Derivatives: Compounds like ethyl thioacetate and propyl thioacetate share the thioacetate group but differ in their alkyl chains.
Uniqueness
Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate is unique due to its combination of a quinazoline core with a thioacetate group and an m-tolyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-6-5-7-13(10-12)17-19-15-9-4-3-8-14(15)18(20-17)23-11-16(21)22-2/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLCKBZHEDPNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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